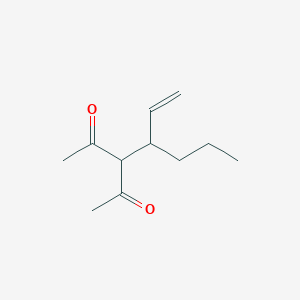
3-(Hex-1-en-3-yl)pentane-2,4-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(Hex-1-en-3-yl)pentane-2,4-dione is an organic compound with the molecular formula C11H18O2 It is a derivative of pentane-2,4-dione, featuring a hex-1-en-3-yl substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Hex-1-en-3-yl)pentane-2,4-dione typically involves the reaction of 1-chloro-2-hexene with acetylacetone (pentane-2,4-dione) under basic conditions. The reaction proceeds via a nucleophilic substitution mechanism, where the chloro group is replaced by the acetylacetone moiety . The reaction conditions often include the use of polar organic solvents and a base such as sodium hydroxide or potassium carbonate to facilitate the substitution reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of catalysts and advanced purification techniques such as distillation and crystallization can further improve the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
3-(Hex-1-en-3-yl)pentane-2,4-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones and carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The compound can undergo nucleophilic substitution reactions, where the hex-1-en-3-yl group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Bases like sodium hydroxide (NaOH) and potassium carbonate (K2CO3) are used to facilitate substitution reactions.
Major Products Formed
Oxidation: Ketones and carboxylic acids.
Reduction: Alcohols and alkanes.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-(Hex-1-en-3-yl)pentane-2,4-dione has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Studied for its potential therapeutic effects, particularly in the treatment of neurodegenerative diseases.
Mechanism of Action
The mechanism of action of 3-(Hex-1-en-3-yl)pentane-2,4-dione involves its interaction with various molecular targets and pathways. The compound can act as a chelating agent, binding to metal ions and forming stable complexes. This property is particularly useful in coordination chemistry and catalysis. Additionally, the compound’s ability to undergo keto-enol tautomerism allows it to participate in various chemical reactions, contributing to its versatility in synthetic applications .
Comparison with Similar Compounds
Similar Compounds
Pentane-2,4-dione:
3-(3-oxoisoindolin-1-yl)pentane-2,4-dione: A derivative with potential neuroprotective effects, studied for its ability to inhibit amyloid β aggregation.
3-(3-phenylprop-2-yn-1-ylidene)pentane-2,4-dione:
Uniqueness
3-(Hex-1-en-3-yl)pentane-2,4-dione is unique due to its hex-1-en-3-yl substituent, which imparts distinct chemical and physical properties. This
Properties
CAS No. |
80403-78-7 |
|---|---|
Molecular Formula |
C11H18O2 |
Molecular Weight |
182.26 g/mol |
IUPAC Name |
3-hex-1-en-3-ylpentane-2,4-dione |
InChI |
InChI=1S/C11H18O2/c1-5-7-10(6-2)11(8(3)12)9(4)13/h6,10-11H,2,5,7H2,1,3-4H3 |
InChI Key |
OYCMPGKPTGOQFM-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(C=C)C(C(=O)C)C(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N,N-Dimethyl-2-(2-{(E)-[(pyridin-3-yl)methylidene]amino}phenyl)ethan-1-amine](/img/structure/B14411658.png)
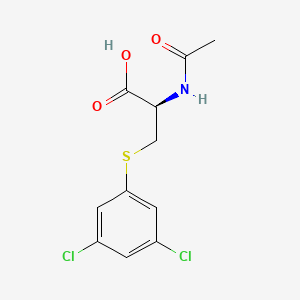
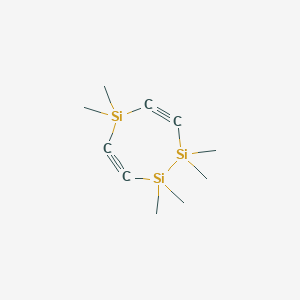

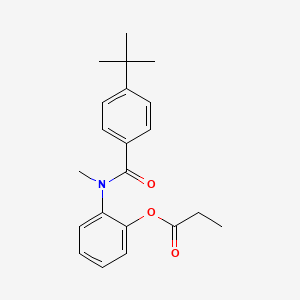
![Methylenebis[chloro(dimethyl)stannane]](/img/structure/B14411683.png)
![2-[(2-Bromoprop-2-en-1-yl)sulfanyl]thiophene](/img/structure/B14411685.png)
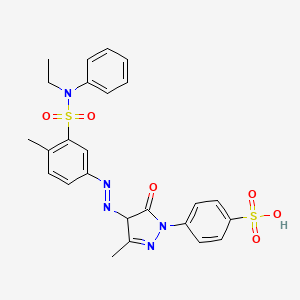
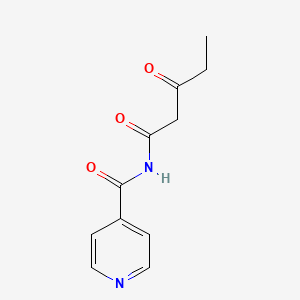
![N-(2-Ethylphenyl)-2-hydroxy-11H-benzo[A]carbazole-3-carboxamide](/img/structure/B14411699.png)
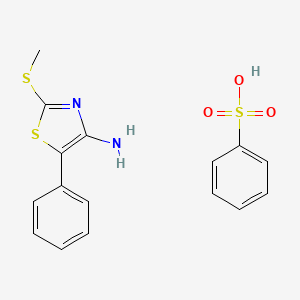
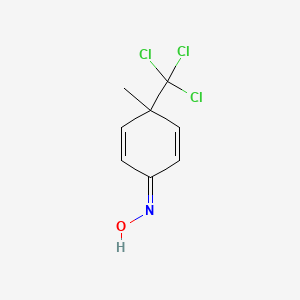
![1-[2-(3,4-Dimethoxyphenyl)-2-phenylethyl]pyrrolidine-2,5-dione](/img/structure/B14411719.png)
![2-[(1-Nitrosonaphthalen-2-yl)amino]ethan-1-ol](/img/structure/B14411755.png)
